molecular formula C14H20N2O B8526344 (7R,8aS)-2-benzyloctahydropyrrolo[1,2-a]pyrazin-7-ol

(7R,8aS)-2-benzyloctahydropyrrolo[1,2-a]pyrazin-7-ol

Cat. No.: B8526344
M. Wt: 232.32 g/mol
InChI Key: AFHWQRAGGBADBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(7R,8aS)-2-benzyloctahydropyrrolo[1,2-a]pyrazin-7-ol is a nitrogen-containing heterocyclic compound. It features a pyrrole ring fused with a pyrazine ring, forming a pyrrolopyrazine scaffold. This structure is significant in medicinal chemistry due to its diverse biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory properties .

Properties

Molecular Formula

C14H20N2O

Molecular Weight

232.32 g/mol

IUPAC Name

2-benzyl-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazin-7-ol

InChI

InChI=1S/C14H20N2O/c17-14-8-13-10-15(6-7-16(13)11-14)9-12-4-2-1-3-5-12/h1-5,13-14,17H,6-11H2

InChI Key

AFHWQRAGGBADBN-UHFFFAOYSA-N

Canonical SMILES

C1CN2CC(CC2CN1CC3=CC=CC=C3)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pyrrolopyrazine derivatives, including (7R,8aS)-2-benzyloctahydropyrrolo[1,2-a]pyrazin-7-ol, can be achieved through various methods:

Industrial Production Methods

Industrial production methods for pyrrolopyrazine derivatives often involve the use of transition-metal-free strategies. For example, the preparation of pyrrolo[1,2-a]pyrazines with various enones can be achieved through a three-step process:

Chemical Reactions Analysis

Types of Reactions

(7R,8aS)-2-benzyloctahydropyrrolo[1,2-a]pyrazin-7-ol undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) and reducing agents like lithium aluminum hydride (LiAlH₄). The reactions are typically carried out under controlled conditions to ensure the desired product formation .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may yield alcohols or amines .

Scientific Research Applications

(7R,8aS)-2-benzyloctahydropyrrolo[1,2-a]pyrazin-7-ol has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It exhibits various biological activities, making it a valuable compound for studying biological processes.

    Medicine: Its diverse biological activities make it a potential candidate for drug development.

    Industry: It is used in the production of pharmaceuticals and other bioactive molecules.

Mechanism of Action

The mechanism of action of (7R,8aS)-2-benzyloctahydropyrrolo[1,2-a]pyrazin-7-ol involves its interaction with specific molecular targets and pathways. the exact mechanisms are not fully understood. Studies suggest that it may exert its effects by inhibiting specific enzymes or receptors involved in various biological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(7R,8aS)-2-benzyloctahydropyrrolo[1,2-a]pyrazin-7-ol is unique due to its specific structure and diverse biological activities.

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